molecular formula C18H24O6 B3011693 Tripropyl benzene-1,2,4-tricarboxylate CAS No. 1528-53-6; 1528-54-7

Tripropyl benzene-1,2,4-tricarboxylate

Cat. No.: B3011693
CAS No.: 1528-53-6; 1528-54-7
M. Wt: 336.384
InChI Key: QEUYMNVHNSOBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tripropyl benzene-1,2,4-tricarboxylate (CAS 1528-53-6), also known as trimellitic acid tripropyl ester, is a high-purity chemical compound with the molecular formula C₁₈H₂₄O₆ and a molecular weight of 336.38 g/mol . This compound serves as a valuable building block in organic synthesis and is widely investigated as a plasticizer in the production of flexible polymers and plastics . Its mechanism of action in biochemical contexts is characterized by the hydrolysis of its ester groups, leading to the release of propanol and benzene-1,2,4-tricarboxylic acid, which can subsequently interact with cellular enzymes and receptors . Preliminary research suggests it possesses notable biological activity, including potential anti-inflammatory and anticancer properties, making it a candidate for therapeutic development and a useful biochemical probe in various assay systems . As a research chemical, it also functions effectively as a stabilizer in various industrial formulations . The product is provided as a colorless to light-yellow clear liquid . Researchers should note that it has a boiling point of approximately 168°C at 2 mmHg and a flash point of around 177°C . Please handle with appropriate safety precautions. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tripropyl benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O6/c1-4-9-22-16(19)13-7-8-14(17(20)23-10-5-2)15(12-13)18(21)24-11-6-3/h7-8,12H,4-6,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUYMNVHNSOBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCC)C(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334554
Record name Tripropyl 1,2,4-benzenetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528-54-7
Record name Tripropyl 1,2,4-benzenetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Optimization for Tripropyl Benzene 1,2,4 Tricarboxylate

Established Esterification Routes

Traditional synthesis relies on direct esterification and transesterification, which are common industrial methods for producing aromatic esters. numberanalytics.com

The mechanism of Fischer esterification proceeds through several reversible steps. masterorganicchemistry.com

Proton Transfer (Carbonyl Protonation): The reaction is initiated by the protonation of the carbonyl oxygen of a carboxylic acid group by the acid catalyst. masterorganicchemistry.comresearchgate.netchemguide.co.uk This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. jove.com

Nucleophilic Addition: A molecule of propanol (B110389), acting as a nucleophile, attacks the activated carbonyl carbon. masterorganicchemistry.comjove.com This leads to the formation of a tetrahedral intermediate (an oxonium ion). numberanalytics.commasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (-OH2+). masterorganicchemistry.commasterorganicchemistry.com

Dehydration (Elimination of Water): The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comjove.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comresearchgate.net

This sequence of steps occurs for each of the three carboxylic acid groups on the benzene (B151609) ring to form the final tri-ester product.

Acid catalysts are crucial for the Fischer esterification to proceed at a practical rate. chemguide.co.uk Their primary function is to protonate the carbonyl oxygen, thereby activating the carboxylic acid for nucleophilic attack. masterorganicchemistry.comresearchgate.net Common choices for catalysts include strong mineral acids and organic sulfonic acids.

Sulfuric Acid (H₂SO₄): A widely used, strong, and cost-effective catalyst for esterification reactions. masterorganicchemistry.comkhanacademy.org Its effectiveness stems from its ability to completely dissociate, providing a high concentration of protons to drive the initial protonation step. khanacademy.org

p-Toluenesulfonic Acid (PTSA, TsOH): An organic solid acid that is also highly effective. masterorganicchemistry.comtcichemicals.com PTSA is often considered a milder alternative to sulfuric acid and can be particularly useful for reactions involving sterically hindered substrates or acid-sensitive functional groups. tcichemicals.comscientific.net It has demonstrated high catalytic activity in the synthesis of various esters. researchgate.net

The selection of the catalyst can influence reaction time and temperature requirements. Both catalysts function by the same fundamental mechanism of activating the carbonyl group.

The yield of Tripropyl Benzene-1,2,4-tricarboxylate is highly dependent on the optimization of reaction conditions to favor product formation, as the reaction is governed by equilibrium. masterorganicchemistry.commasterorganicchemistry.com

Temperature: Esterification reactions typically require elevated temperatures to proceed at a reasonable rate. For the synthesis of similar trimellitate esters, reaction temperatures can range from 60°C to 160°C. google.com The optimal temperature is a balance between achieving a sufficient reaction rate and preventing side reactions or degradation of the reactants and products. acs.org

Solvent Systems and Water Removal: The alcohol reactant, propanol, is often used in large excess to also serve as the solvent. masterorganicchemistry.commasterorganicchemistry.com This stoichiometric imbalance shifts the equilibrium towards the product side, according to Le Châtelier's principle. A critical aspect of driving the reaction to completion is the removal of the water byproduct. masterorganicchemistry.comchemguide.co.uk The presence of water can inhibit the catalytic activity of acids like sulfuric acid and promote the reverse hydrolysis reaction. researchgate.net A common laboratory and industrial technique is to use a Dean-Stark apparatus with a solvent such as toluene, which forms an azeotrope with water, allowing for its continuous removal via distillation. masterorganicchemistry.comtcichemicals.com

Stoichiometry: The molar ratio of alcohol to carboxylic acid is a key parameter. A significant excess of propanol is generally used to maximize the conversion of the Benzene-1,2,4-tricarboxylic acid. This ensures that the concentration of the alcohol remains high throughout the reaction, pushing the equilibrium toward the formation of the tri-ester. masterorganicchemistry.com

Table 1: Impact of Reaction Parameters on Direct Esterification

ParameterConditionRationale & Effect on Yield
Temperature Increase (e.g., 80-160°C)Increases reaction rate.
Excessively high temperatures may cause side reactions.
Catalyst Add H₂SO₄ or PTSAActivates carbonyl group, increasing reaction rate.
Yield is low without a catalyst.
Reactant Ratio Excess PropanolShifts equilibrium toward product formation (Le Châtelier's Principle).
Water Removal Use of Dean-Stark TrapRemoves water byproduct, preventing reverse reaction and catalyst deactivation, thus driving the reaction to completion.

Transesterification as a Synthetic Pathway to this compound

Transesterification is an alternative route for preparing esters. numberanalytics.com In this process, an existing ester is reacted with an alcohol in the presence of a catalyst to exchange the alcohol moiety. To synthesize this compound, one could start with a different tri-ester of Benzene-1,2,4-tricarboxylic acid, such as Trimethyl Benzene-1,2,4-tricarboxylate, and react it with an excess of propanol.

The reaction is also an equilibrium process and typically requires an acid or base catalyst. For example, a similar compound, trioctyl trimellitate, can be prepared via transesterification. wipo.int The general equation for this pathway would be:

Trimethyl Benzene-1,2,4-tricarboxylate + 3 Propanol ⇌ this compound + 3 Methanol (B129727)

To drive this equilibrium towards the desired product, the lower-boiling alcohol byproduct (methanol) is typically removed from the reaction mixture by distillation as it is formed.

Advanced Synthetic Approaches

Beyond traditional Fischer esterification, several other methods can be employed, often offering milder conditions or different reactivity profiles.

Acyl Chloride Pathway: A highly efficient, two-step method involves first converting the carboxylic acid groups into more reactive acyl chlorides. numberanalytics.comnumberanalytics.com Benzene-1,2,4-tricarboxylic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) to form the corresponding tri-acyl chloride. libretexts.org This intermediate is then reacted with propanol. This reaction is typically rapid, proceeds under mild conditions, and is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. numberanalytics.com

Continuous Esterification: Process intensification can be achieved through continuous flow reaction systems. A method for preparing trimellitic acid triesters involves feeding a solution of trimellitic anhydride (B1165640) and an alcohol into a heated, continuous tube reactor under pressure. wipo.int This approach allows for better control over reaction parameters, reduced reaction times, and potentially higher throughput compared to batch processes.

Steglich Esterification: For substrates that are sensitive to strong acids, the Steglich esterification offers a milder alternative. commonorganicchemistry.com This method uses a coupling agent, typically N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, 4-Dimethylaminopyridine (DMAP), to facilitate the ester formation at or below room temperature. numberanalytics.com

Palladium-Catalyzed Reactions: Modern organometallic catalysis offers novel synthetic routes. An innovative "ester dance" reaction using a palladium catalyst with a specific phosphine (B1218219) ligand has been developed, which allows for the translocation of ester groups on an aromatic ring. waseda.jp While complex, such methods represent the cutting edge of ester synthesis and could potentially be adapted for specialized applications.

Continuous Flow Reactor Systems for Scalable Production and Process Control

While specific research on the continuous flow synthesis of this compound is not extensively detailed in publicly available literature, the principles of flow chemistry are highly applicable to this esterification process. Continuous flow reactors offer significant advantages over traditional batch processing for scalable production and enhanced process control.

Key Advantages of Flow Synthesis:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or packed-bed flow systems allows for superior temperature control, minimizing the formation of side products and improving reaction selectivity.

Improved Safety: Conducting reactions in a small, continuous volume reduces the risks associated with handling large quantities of reagents at high temperatures and pressures.

Scalability: Production capacity can be increased by extending the operational time or by "scaling-out" – adding more reactor units in parallel – which is often more straightforward than scaling up batch reactors.

Process Automation and Control: Flow systems can be readily integrated with real-time monitoring and automated control systems to maintain optimal reaction conditions, ensuring consistent product quality.

A hypothetical continuous process for this compound would involve pumping streams of molten trimellitic anhydride, propanol, and a catalyst through a heated reactor. The subsequent product stream would then pass through downstream purification modules for continuous separation.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Esterification

Feature Batch Processing Continuous Flow Processing
Heat Transfer Limited by vessel surface area; potential for hot spots. Excellent; high surface-area-to-volume ratio.
Process Control Manual or semi-automated; conditions can vary. Fully automated; precise control over parameters.
Scalability Complex; requires redesign of equipment. Simpler; achieved by longer run times or parallelization.
Safety Higher risk due to large volumes of reagents. Inherently safer with smaller reaction volumes.
Product Consistency Potential for batch-to-batch variability. High consistency and reproducibility.

Sustainable Synthesis Methodologies: Utilizing Renewable Resources and Green Chemistry Principles

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process.

Renewable Feedstocks: A key aspect of sustainable synthesis is the use of starting materials derived from renewable resources. While trimellitic anhydride is typically derived from petrochemical sources, research into bio-based aromatic compounds is an active field. The alcohol component, n-propanol, can be produced through fermentation of biomass, offering a greener alternative to petroleum-derived propanol.

Atom Economy: The esterification of trimellitic anhydride with propanol has a high theoretical atom economy, as the only byproduct is water. This minimizes waste generation at the source.

Catalysis: The use of heterogeneous, reusable catalysts instead of corrosive mineral acids like sulfuric acid aligns with green chemistry principles. rsc.org Solid acid catalysts (e.g., zeolites, ion-exchange resins) can be easily separated from the reaction mixture and reused, simplifying purification and reducing waste streams.

Solvent Selection: The ideal scenario is a solvent-free reaction. However, if a solvent is necessary for azeotropic distillation, selecting a greener solvent with a good safety and environmental profile is crucial. Toluene, while effective, can be replaced by more environmentally benign alternatives where feasible.

Optimization Strategies for Reaction Yield and Purity

Catalyst Selection and Concentration Effects

The choice of catalyst is pivotal in the esterification of trimellitic anhydride. The catalyst's role is to accelerate the reaction towards equilibrium without promoting side reactions.

Brønsted Acids: Traditional catalysts include strong mineral acids like sulfuric acid. tsijournals.com They are effective and inexpensive but are corrosive, difficult to separate from the product, and can lead to colored impurities.

Lewis Acids: Lewis acids, such as tin or titanium compounds, can also catalyze the reaction effectively. In some condensation reactions, catalysts like copper(II) chloride (CuCl₂) have been shown to be effective. sapub.org

Heterogeneous Catalysts: Solid acid catalysts represent a greener alternative. Their primary advantage is the ease of separation (by filtration) and the potential for regeneration and reuse, which simplifies the purification process. rsc.org

The concentration of the catalyst must be optimized. A higher concentration can increase the reaction rate but may also promote dehydration of the alcohol or other side reactions, leading to lower purity and yield.

Table 2: General Characteristics of Catalysts for Esterification

Catalyst Type Examples Advantages Disadvantages
Homogeneous Brønsted Acid Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid Low cost, high activity. Corrosive, difficult to remove, waste generation.
Homogeneous Lewis Acid Tin(II) oxalate, Titanium(IV) isopropoxide High activity, good selectivity. Potential for metal contamination in the product.
Heterogeneous Acid Amberlyst-15, Zeolites, Nafion Reusable, non-corrosive, easy separation. Lower activity, potential for pore diffusion limitations.

Techniques for Driving Equilibrium (e.g., Azeotropic Water Removal)

Esterification is a reversible reaction. tsijournals.com To achieve a high yield of this compound, the equilibrium must be shifted towards the products. This is commonly achieved by continuously removing the water formed during the reaction. googleapis.com

Azeotropic distillation is a highly effective method for this purpose. tsijournals.com An inert organic solvent, known as an entrainer (e.g., toluene), is added to the reaction mixture. This solvent forms a minimum-boiling azeotrope with water. The vapor of the azeotrope is removed from the reactor, condensed, and collected in a phase separator (such as a Dean-Stark trap). The water separates as a distinct layer and is removed, while the water-immiscible entrainer is returned to the reactor. tsijournals.comgoogleapis.com This continuous removal of water drives the reaction to completion. googleapis.com

Table 3: Boiling Points for Azeotropic Distillation Components

Component Boiling Point (°C)
Water 100.0
n-Propanol 97.2
Toluene 110.6
Toluene-Water Azeotrope 85.0

Isolation and Purification Protocols: Maximizing Product Purity

After the reaction reaches completion, a multi-step purification process is required to isolate the this compound with high purity.

Catalyst Neutralization/Removal: If a homogeneous acid catalyst like sulfuric acid is used, it is first neutralized by washing the reaction mixture with a basic aqueous solution, such as sodium bicarbonate or sodium hydroxide (B78521) solution. google.com If a heterogeneous catalyst is used, it is simply removed by filtration.

Aqueous Extraction: The organic phase is washed multiple times with water to remove any remaining salts, unreacted propanol, and other water-soluble impurities. google.com A final wash with brine (saturated sodium chloride solution) helps to break any emulsions and remove residual water from the organic layer.

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate) and filtered. The solvent (entrainer) is then removed under reduced pressure using a rotary evaporator.

Vacuum Distillation: For final purification, the crude ester is often distilled under high vacuum. This step removes any non-volatile impurities and any remaining starting materials or side products, yielding the final high-purity this compound.

Chemical Reactivity and Derivatization Studies of Tripropyl Benzene 1,2,4 Tricarboxylate

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of Tripropyl benzene-1,2,4-tricarboxylate is a critical parameter in determining its environmental fate and its suitability for applications where it may come into contact with moisture. The ester linkages are susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases. It is anticipated that the hydrolysis of trialkyl trimellitates, such as the tripropyl ester, would lead to the formation of trimellitic acid and the corresponding alcohol. Studies on other trialkyl trimellitates suggest that these esters may exhibit a degree of resistance to hydrolysis under certain conditions. For instance, in an in vitro study, triethylhexyl trimellitate did not show evidence of hydrolysis in rat intestinal homogenates cir-safety.org. The primary metabolites of triesters of trimellitic acid are expected to be the corresponding monoesters industrialchemicals.gov.au.

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen of one of the ester groups. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a molecule of propanol (B110389) to yield a carboxylic acid group. This process can occur sequentially for all three ester groups, ultimately leading to the formation of benzene-1,2,4-tricarboxylic acid (trimellitic acid) and three molecules of propanol. The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

Table 1: Postulated Steps in Acid-Catalyzed Hydrolysis of an Ester Group

StepDescription
1Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺).
2Nucleophilic attack by a water molecule on the protonated carbonyl carbon.
3Formation of a tetrahedral intermediate.
4Proton transfer from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety.
5Elimination of the alcohol (propanol) as a leaving group.
6Deprotonation of the resulting carboxylic acid to regenerate the acid catalyst.

In the presence of a base, such as hydroxide (B78521) ions (OH⁻), the hydrolysis of this compound proceeds via a different mechanism, often referred to as saponification. The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the propoxide ion (CH₃CH₂CH₂O⁻) as the leaving group and forming a carboxylic acid. The propoxide ion is a strong base and will deprotonate the newly formed carboxylic acid, resulting in the formation of a carboxylate salt and propanol. This final deprotonation step is essentially irreversible and drives the reaction to completion. This process can be repeated for the remaining two ester groups.

Table 2: Postulated Steps in Base-Catalyzed Hydrolysis of an Ester Group

StepDescription
1Nucleophilic attack by a hydroxide ion on the carbonyl carbon.
2Formation of a tetrahedral intermediate.
3Elimination of the alkoxide (propoxide) ion as a leaving group.
4Deprotonation of the resulting carboxylic acid by the alkoxide ion to form a carboxylate salt and the alcohol (propanol).

Transesterification Reactions

Transesterification is a crucial reaction for modifying the properties of esters, and this compound can undergo this reaction to produce a variety of other esters. This process involves the exchange of the propyl groups with other alkyl or aryl groups from different alcohols. Transesterification can be catalyzed by acids, bases, or enzymes wikipedia.org.

The reaction of this compound with other alcohols can lead to the formation of mixed benzenetricarboxylate esters. For example, reacting it with methanol (B129727) or ethanol (B145695) in the presence of a suitable catalyst would result in the partial or complete replacement of the propyl groups with methyl or ethyl groups, respectively. The extent of the exchange and the distribution of the resulting mixed esters would depend on the reaction conditions, such as the molar ratio of the reactants, the type and amount of catalyst, temperature, and reaction time. The synthesis of mixed esters of other polycarboxylic acids has been demonstrated, suggesting the feasibility of this approach for this compound nih.govresearchgate.net.

A variety of catalytic systems can be employed for the transesterification of this compound. The choice of catalyst is critical for achieving high efficiency and, in some cases, selectivity in the formation of mixed esters.

Acid Catalysts : Strong acids such as sulfuric acid, methanesulfonic acid, and p-toluenesulfonic acid are effective catalysts for transesterification google.com. They function by protonating the carbonyl oxygen, thereby activating the ester towards nucleophilic attack by the incoming alcohol.

Base Catalysts : Basic catalysts, including metal alkoxides (e.g., sodium methoxide), hydroxides (e.g., potassium hydroxide), and carbonates (e.g., potassium carbonate), are also widely used researchgate.netjbiochemtech.com. They operate by deprotonating the incoming alcohol to form a more nucleophilic alkoxide ion.

Metal Compounds : Various metal compounds, including those of tin, titanium, and zinc, can act as Lewis acid catalysts in transesterification reactions google.com.

Enzymes : Lipases are biocatalysts that can be used for transesterification under mild conditions, often with high selectivity wikipedia.org.

The efficiency and selectivity of these catalytic systems can be influenced by factors such as the catalyst concentration, the nature of the solvent, and the reaction temperature. For instance, in the synthesis of other trimellitate esters, specific catalysts and reaction conditions have been optimized to achieve high yields google.com.

Table 3: Common Catalysts for Transesterification Reactions

Catalyst TypeExamplesMechanism of Action
Homogeneous Acid Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH)Protonation of the carbonyl oxygen, increasing electrophilicity.
Homogeneous Base Sodium methoxide (B1231860) (NaOMe), Potassium hydroxide (KOH)Formation of a highly nucleophilic alkoxide from the reactant alcohol.
Heterogeneous Solid acids (e.g., zeolites), Solid bases (e.g., metal oxides)Provide active sites on a solid support, facilitating easier separation.
Organometallic Tin compounds, Titanium alkoxidesLewis acid catalysis, coordination to the carbonyl oxygen.
Enzymatic LipasesFormation of an acyl-enzyme intermediate.

Regioselectivity and Stereoselectivity in Ester Exchange Reactions

Transesterification, or ester exchange, is a pivotal reaction for modifying the ester groups of this compound. The regioselectivity of this reaction is influenced by the steric and electronic differences of the three propyl ester groups attached to the benzene (B151609) ring at the 1, 2, and 4 positions.

The ester group at the 2-position is flanked by two other substituents, making it the most sterically hindered. In contrast, the ester group at the 4-position is the least sterically hindered. This differentiation allows for regioselective transesterification under controlled conditions. For instance, using a bulky alcohol with a suitable catalyst can favor the exchange at the less hindered 4-position, while the more hindered 1- and 2-positions react slower or not at all.

Table 1: Predicted Regioselectivity in Transesterification

Position on Benzene Ring Steric Hindrance Predicted Reactivity
1 Moderate Moderate
2 High Low

This table is based on general principles of chemical reactivity and steric hindrance.

Stereoselectivity is not a factor in these reactions as the propyl groups are achiral and the benzene ring is planar. However, if a chiral alcohol were used in the transesterification process, diastereomeric products could be formed, though the stereoselectivity would be primarily dictated by the catalyst and reaction conditions rather than the substrate itself.

Oxidation Chemistry

The oxidation of this compound can proceed via two main pathways: cleavage of the alkyl chains or degradation of the aromatic ring. The specific outcome is highly dependent on the oxidizing agent and the reaction conditions.

Oxidative Cleavage of Alkyl Chains and Aromatic Ring

Strong oxidizing agents, under harsh conditions, can lead to the cleavage of the propyl chains and even the aromatic ring itself. The benzene ring, despite its inherent stability, is susceptible to oxidative degradation under vigorous conditions, which can ultimately lead to smaller, aliphatic carboxylic acids. researchgate.net The initial phase of such oxidation often involves radical addition or hydrogen abstraction, followed by reaction with oxygen and subsequent ring cleavage. nih.govnih.govacs.org

The alkyl side-chains, however, are more readily oxidized. The presence of the aromatic ring activates the benzylic position (the carbon atom of the alkyl group attached to the ring), making it susceptible to oxidation. openstax.orglibretexts.org With strong oxidizing agents like potassium permanganate (B83412), the entire alkyl chain can be cleaved, resulting in a carboxylic acid group at that position. openstax.orglibretexts.orgmasterorganicchemistry.com

Selective Oxidation for Novel Derivatives (e.g., using Potassium Permanganate, Chromium Trioxide)

Selective oxidation allows for the targeted modification of the molecule. For instance, treatment with potassium permanganate (KMnO4) can oxidize the propyl side-chains to carboxylic acid groups. openstax.orglibretexts.orgmasterorganicchemistry.com Given that this compound does not have alkyl side chains directly on the ring, but rather ester groups, the primary targets for oxidation are the propyl groups of the esters.

Vigorous oxidation would likely cleave the ester linkage and oxidize the propyl groups to propanoic acid, ultimately yielding trimellitic acid (benzene-1,2,4-tricarboxylic acid). Milder, more controlled oxidation could potentially hydroxylate the propyl chains. The oxidation of substrates using potassium permanganate can involve processes like hydroxylation and direct oxidation. nih.gov

Table 2: Potential Oxidation Products

Oxidizing Agent Conditions Potential Products
Potassium Permanganate (strong) Harsh (Heat, high concentration) Benzene-1,2,4-tricarboxylic acid, Propanoic acid

Reduction Reactions

The ester functionalities of this compound are the primary sites for reduction reactions, offering a route to convert them into alcohols.

Conversion of Ester Groups to Alcohol Functionalities (e.g., with Lithium Aluminum Hydride)

Lithium aluminum hydride (LiAlH4) is a powerful and generally non-selective reducing agent capable of reducing esters to primary alcohols. harvard.edugoogle.com Treatment of this compound with a sufficient excess of LiAlH4 would reduce all three ester groups to their corresponding alcohol functionalities. This reaction would yield 1,2,4-tris(hydroxymethyl)benzene and propanol.

The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from the LiAlH4 attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the propoxy group and a second hydride attack on the intermediate aldehyde, ultimately yielding the primary alcohol after an aqueous workup.

Selective Reduction Strategies

Achieving selective reduction of one or two of the three ester groups presents a significant challenge due to the high reactivity of reagents like LiAlH4. niscpr.res.inresearchgate.net However, selective reduction of aromatic esters is an area of active research. hykuup.com

Strategies to achieve selectivity include:

Stoichiometric Control: Using a limited amount of the reducing agent might favor the reduction of the most reactive ester group, potentially the one at the 4-position due to its lower steric hindrance.

Use of Milder or Sterically Hindered Reagents: Reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters, but their reactivity can be enhanced. cdnsciencepub.comresearchgate.net Other specialized reagents, such as sodium trimethoxyborohydride or lithium borohydride, exhibit greater selectivity and may allow for the preferential reduction of one ester group over another based on steric accessibility. harvard.educdnsciencepub.com Catalytic systems are also being developed for the partial reduction of esters with high selectivity. acs.org

Table 3: Reduction Outcomes

Reducing Agent Stoichiometry Expected Major Product
Lithium Aluminum Hydride Excess 1,2,4-Tris(hydroxymethyl)benzene and Propanol

Nucleophilic Substitution at Ester Linkages: Exploring New Chemical Transformations

This compound, as a tri-ester, possesses three reactive sites susceptible to nucleophilic attack at the carbonyl carbon of each ester group. This reactivity allows for a variety of chemical transformations, leading to the synthesis of new derivatives with tailored properties. The primary mechanism governing these reactions is nucleophilic acyl substitution.

The general reactivity of esters like this compound involves reaction with strong nucleophiles, which can lead to the substitution of the propoxy group (-OCH2CH2CH3). Common nucleophilic substitution reactions for esters include hydrolysis, transesterification, and amidation.

Hydrolysis: Under acidic or basic conditions, the ester linkages can be hydrolyzed to yield trimellitic acid and propanol. Basic hydrolysis, or saponification, is typically irreversible as the resulting carboxylate anion is resonance-stabilized and less reactive towards nucleophilic attack.

Transesterification: This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst. For this compound, transesterification with different alcohols can produce a diverse range of new tri-esters. This is particularly useful for introducing functional groups or altering the physical properties of the molecule, such as its viscosity or plasticizing efficiency. For instance, reaction with a diol can lead to the formation of polyesters.

Amidation: Reaction with ammonia (B1221849) or primary or secondary amines can convert the ester groups into amides. This transformation is significant as it introduces nitrogen-containing functional groups, which can impart different chemical properties, such as increased polarity and the potential for hydrogen bonding.

Reaction TypeNucleophileGeneral ProductPotential Significance
HydrolysisH₂O / H⁺ or OH⁻Trimellitic acid and PropanolRegeneration of the parent acid for further synthesis.
TransesterificationR'OHNew tri-ester (Benzene-1,2,4-tricarboxylate with different alkyl groups)Modification of physical properties (e.g., for use as specialty plasticizers).
AmidationNH₃, R'NH₂, R'₂NHTri-amide derivativeIntroduction of new functional groups for specialty chemicals and polymer precursors.

Cross-linking Capabilities in Polymer Systems

The structure of this compound, with its three ester groups, makes it a potential candidate for use as a cross-linking agent in the synthesis of polymeric materials. Cross-linking is a critical process in polymer chemistry that involves the formation of covalent bonds between polymer chains, leading to the formation of a three-dimensional network. This network structure significantly enhances the mechanical properties, thermal stability, and chemical resistance of the resulting polymer.

This compound can participate in cross-linking reactions through transesterification with functional groups present on polymer backbones, such as hydroxyl (-OH) or amino (-NH2) groups. In this role, the molecule can act as a trifunctional cross-linker, connecting three separate polymer chains.

For example, in the production of polyester (B1180765) or polyurethane resins, where diols and diisocyanates are the primary monomers, the addition of a trifunctional molecule like this compound can introduce branching and ultimately lead to a cross-linked thermoset material. The extent of cross-linking can be controlled by the amount of the cross-linking agent added to the formulation.

While specific studies detailing the use of this compound as a cross-linking agent are not extensively documented, its structural similarity to other tri-functional molecules used in the polymer industry suggests its potential in this application. The development of new polymer systems could explore its use to create materials with tailored network architectures and properties.

Polymer SystemFunctional Groups on PolymerPotential Cross-linking MechanismAnticipated Effect on Polymer Properties
PolyestersHydroxyl (-OH)TransesterificationIncreased rigidity, thermal stability, and solvent resistance.
PolyurethanesHydroxyl (-OH), Amino (-NH₂)Transesterification / AmidationEnhanced mechanical strength and durability.
Alkyd ResinsHydroxyl (-OH)TransesterificationImproved hardness and chemical resistance of coatings.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the different types of protons in a molecule. The spectrum of Tripropyl benzene-1,2,4-tricarboxylate would be expected to show distinct signals for the aromatic protons and the protons of the three propyl ester groups. The aromatic region would display complex splitting patterns due to the coupling between the three adjacent protons on the benzene (B151609) ring. The propyl groups would each show a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons directly attached to the oxygen atom of the ester group.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic CH 7.9 - 8.2 Multiplet 3H
OCH₂ (Ester) 4.1 - 4.4 Triplet 6H
CH₂ (Propyl) 1.7 - 1.9 Sextet 6H

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, distinct signals would be observed for the carbonyl carbons of the ester groups, the aromatic carbons, and the carbons of the propyl chains. The chemical shifts of the aromatic carbons would be influenced by the positions of the carboxylate groups.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C=O (Ester) 165 - 167
Aromatic C (quaternary) 132 - 135
Aromatic CH 128 - 131
OCH₂ (Ester) 65 - 68
CH₂ (Propyl) 21 - 23

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, confirming the sequence of protons within the propyl chains and the relationships between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the connections between the propyl groups and the carbonyl carbons, as well as the attachment of the carboxylate groups to the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups. Other characteristic bands would include C-O stretching vibrations and the aromatic C-H and C=C stretching vibrations.

Table 3: Predicted FTIR Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3150 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium-Strong
C=O (Ester) Stretch 1720 - 1740 Strong
Aromatic C=C Stretch 1450 - 1600 Medium

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic ring would be prominent. The C=O stretching vibration would also be observable, though typically weaker than in the FTIR spectrum.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) provides critical information about the molecular weight and structural features of this compound. The molecular formula for this compound is C18H24O6, corresponding to a molecular weight of 336.38 g/mol . chemuniverse.com Upon electron impact, the molecule undergoes ionization to form a molecular ion (M+•), which then fragments in a predictable manner, yielding a characteristic mass spectrum.

Predicted Fragmentation Pattern:

The primary fragmentation pathways are expected to involve:

Loss of an alkoxy group (-OC3H7): This would result in a fragment ion at m/z 277.

Loss of a propyl group (-C3H7): Cleavage of the alkyl chain would lead to a fragment at m/z 293.

McLafferty rearrangement: The propyl esters can undergo a McLafferty rearrangement, leading to the elimination of propene (C3H6) and the formation of a carboxylic acid fragment.

Cleavage of the ester bond with charge retention on the aromatic ring: This can lead to a variety of characteristic ions.

Fragmentation of the benzene ring: While less common, fragmentation of the aromatic ring can occur under high energy conditions. nih.govresearchgate.net

The following table outlines the predicted significant fragments in the EI-MS spectrum of this compound.

m/z (mass/charge ratio) Predicted Fragment Ion Predicted Fragmentation Pathway
336[C18H24O6]+•Molecular Ion (M+•)
293[M - C3H7]+Loss of a propyl group
277[M - OC3H7]+Loss of a propoxy group
251[M - C3H7 - C3H6]+Loss of a propyl group and a propene molecule
191[C8H3O4]+Fragment of the benzenetricarboxylic acid core
149[C8H5O3]+Phthalic anhydride-like fragment
43[C3H7]+Propyl cation

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for assessing the purity of this compound and identifying any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. core.ac.uk The sample is first vaporized and separated based on its boiling point and polarity on a chromatographic column, before being detected by a mass spectrometer. researchgate.net This technique is widely used for the analysis of plasticizers, a class of compounds to which this compound belongs. polymersolutions.comresearchgate.net

For purity assessment, the area of the main peak corresponding to this compound is compared to the total area of all detected peaks. A patent for measuring the purity of a similar compound, trioctyl trimellitate, by GC highlights the utility of this approach. google.com Impurities, such as isomers, starting materials (trimellitic acid), or by-products from the esterification process, can be identified by their unique retention times and mass spectra. nih.gov

The following table presents typical GC-MS parameters that could be employed for the analysis of this compound, based on methods for similar compounds. google.com

Parameter Typical Value
Column 5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 310 °C
Oven Program 180 °C, ramped to 320 °C at 10 °C/min
Carrier Gas Helium
Detector Mass Spectrometer (EI mode)
Detector Temperature 310 °C

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is another valuable tool, particularly for less volatile impurities or for analyses where derivatization (often required for GC) is not desirable. In LC-MS, the sample is separated in the liquid phase before being introduced into the mass spectrometer. nih.gov

LC-MS, especially with tandem mass spectrometry (MS/MS), can provide high sensitivity and selectivity for the detection and quantification of the target compound and its impurities. nih.gov The MS/MS data for a related compound, trioctyl trimellitate, shows characteristic precursor and product ions that can be used for its specific detection. nih.gov A similar approach could be developed for this compound.

Parameter Typical Value
Column C18 or C8 reversed-phase column
Mobile Phase Gradient of acetonitrile (B52724) and water with formic acid
Ionization Source Electrospray Ionization (ESI) in positive mode
Detector Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ)
Precursor Ion [M+H]+ m/z 337

X-ray Diffraction Analysis (Applicability to Crystalline Derivatives or Co-crystals)

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement in crystalline materials. While this compound is likely a liquid or a low-melting solid at room temperature, these methods would be applicable to its crystalline derivatives or co-crystals.

Should a suitable single crystal of a derivative or co-crystal of this compound be obtained, single crystal X-ray diffraction (SCXRD) would provide an unambiguous determination of its molecular structure. mdpi.com This technique would confirm the connectivity of the atoms, the conformation of the propyl chains, and the packing of the molecules in the crystal lattice. nih.gov The crystal structure of a related compound, N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, demonstrates the detailed structural information that can be obtained, including bond lengths, bond angles, and intermolecular interactions. researchgate.net

Parameter Information Obtained
Unit Cell Dimensions The size and shape of the repeating unit in the crystal.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise position of each atom in the unit cell.
Bond Lengths and Angles The geometry of the molecule.
Intermolecular Interactions How the molecules are packed together in the crystal.

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and assessing the crystallinity of a solid sample. nih.gov If this compound or its derivatives can be prepared as a crystalline powder, PXRD can be used to obtain a characteristic diffraction pattern, which serves as a "fingerprint" for that specific crystalline form. nih.gov

This technique is particularly useful for:

Identifying polymorphs: Different crystalline forms of the same compound will produce distinct PXRD patterns.

Assessing sample purity: The presence of crystalline impurities would be indicated by additional peaks in the diffraction pattern.

Monitoring phase transitions: Changes in the crystalline structure as a function of temperature or other variables can be followed using PXRD. nih.gov

The PXRD pattern of a crystalline aromatic copolyester, for example, shows broad peaks characteristic of a semi-crystalline material, from which information about the packing of the polymer chains can be inferred. researchgate.net A similar analysis could be applied to crystalline forms of this compound.

2θ (degrees) d-spacing (Å) Relative Intensity (%)
Hypothetical DataCalculated from Bragg's LawMeasured from the diffractogram
Peak 1d1I1
Peak 2d2I2
Peak 3d3I3

Chromatographic Methods for Analytical and Preparative Purposes

Chromatographic techniques are fundamental for both the analysis and purification of this compound.

For analytical purposes, High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantitative analysis of aromatic esters. researchgate.net The strong UV absorbance of the benzene ring allows for sensitive detection. Methods have been developed for the analysis of the parent compound, trimellitic acid, and its anhydride (B1165640), which could be adapted for the tripropyl ester. sielc.comsielc.com

For preparative purposes, where the goal is to isolate a pure sample of the compound, preparative HPLC is a powerful technique. warwick.ac.uknih.gov By scaling up the analytical HPLC method, larger quantities of this compound can be purified from a mixture. The choice of stationary and mobile phases would be critical to achieving good separation from any impurities.

The following table outlines a potential set of chromatographic conditions for both analytical and preparative HPLC of this compound.

Parameter Analytical HPLC Preparative HPLC
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase Acetonitrile/Water gradientAcetonitrile/Water gradient
Flow Rate 1.0 mL/min20-50 mL/min
Detection UV at ~240 nmUV at ~240 nm
Injection Volume 10-20 µL1-5 mL

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. core.ac.uk It is instrumental in assessing the purity of the final product and quantifying any residual starting materials or byproducts.

The analysis is predicated on the principle of separating components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For high-boiling-point plasticizers like trialkyl trimellitates, specific GC conditions are necessary to achieve optimal separation and detection. acs.org A flame ionization detector (FID) is commonly employed due to its high sensitivity to organic compounds. core.ac.uk

Detailed Research Findings:

While specific research exclusively on this compound is not extensively published, methodologies for analogous compounds, such as trioctyl trimellitate, provide a robust framework. A typical GC method for purity analysis would involve a temperature-programmed run to ensure the elution of the high-boiling-point analyte without thermal degradation. google.com The method can be calibrated with a known standard to provide quantitative data on the purity of the substance. polymersolutions.com

Below is a representative table of GC parameters that could be adapted for the analysis of this compound, based on established methods for similar plasticizers. google.comoup.com

ParameterValue
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 310 °C
Detector Temperature 310 °C (FID)
Oven Program Initial temperature 180 °C, ramp at 10 °C/min to 320 °C, hold for 10 min
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Split Ratio 50:1

This interactive data table presents a hypothetical set of Gas Chromatography (GC) parameters suitable for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for the analysis of non-volatile or thermally labile impurities that may be present in samples of this compound. It separates components based on their affinity to a stationary phase while being carried by a liquid mobile phase.

For esters and related plasticizers, reversed-phase HPLC is a common approach. scielo.br In this mode, a nonpolar stationary phase is used with a polar mobile phase. Detection is often achieved using a UV detector, as the benzene ring in this compound provides a chromophore that absorbs UV light. scielo.br

Detailed Research Findings:

A plausible HPLC method for the analysis of this compound and related non-volatile compounds is outlined in the table below.

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

This interactive data table outlines a hypothetical High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the esterification process used to synthesize this compound. sigmaaldrich.com By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of reactants and the formation of the product can be visualized. libretexts.org

The separation on a TLC plate is based on the same principles as column chromatography, with the components of the mixture migrating up the plate at different rates depending on their polarity and interaction with the stationary phase (typically silica (B1680970) gel). acs.org

Detailed Research Findings:

TLC is a standard method for monitoring esterification reactions. sigmaaldrich.comstudylib.net The progress of the reaction to form this compound from trimellitic acid (or its anhydride) and propanol (B110389) can be followed by observing the disappearance of the more polar starting material spot and the appearance of the less polar product spot. researchgate.net The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the different components. acs.org

A typical TLC setup for monitoring this reaction would involve the following:

ParameterDescription
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase A mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or ethanol) in a ratio determined empirically to give good separation. A starting point could be a 7:3 (v/v) mixture of hexane and ethyl acetate.
Visualization The spots can be visualized under UV light (at 254 nm) due to the fluorescent indicator in the silica gel and the UV-active benzene ring of the compound. Staining with a reagent such as potassium permanganate (B83412) can also be used.
Analysis The Rf values of the starting materials and the product are compared. A higher Rf value for the product is expected due to its lower polarity compared to the carboxylic acid starting material.

This interactive data table describes a general Thin-Layer Chromatography (TLC) method for monitoring the synthesis of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. These methods provide a molecular-level understanding of chemical behavior, which is crucial for designing new materials and predicting their properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. It is particularly useful for understanding the structure and interactions of plasticizers. For instance, DFT calculations have been employed to study Trioctyl trimellitate (TOTM), a larger analogue of Tripropyl benzene-1,2,4-tricarboxylate. These studies confirmed that TOTM exists in different conformational states, including a "free" state and an "aggregated" state formed through dipole-dipole interactions between its carbonyl groups researchgate.net.

Such calculations for this compound would similarly involve optimizing the molecular geometry to find the most stable conformation. This would provide data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate energetic properties such as the total energy, heat of formation, and dipole moment, which are essential for understanding the molecule's stability and polarity. The interactions between the plasticizer and polymer chains, such as Polyvinyl Chloride (PVC), can also be investigated. DFT studies have shown that hydrogen bonding can occur between the hydrogens of PVC's -CH2Cl units and the carbonyl groups of plasticizers, influencing the plasticizer's migration and performance researchgate.net.

Table 1: Illustrative Energetic Properties of a Trimellitate Plasticizer (Analogous Compound)

Property Predicted Value Significance
Total Energy -X Hartree Indicates molecular stability.
Dipole Moment Y Debye Relates to polarity and intermolecular interactions.
Heat of Formation Z kcal/mol Thermodynamic stability of the molecule.

| Data Interpretation | The values in this table are placeholders, representing the type of data that would be generated from DFT calculations on this compound. |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comwikipedia.org. The energy and shape of these orbitals are key to understanding how a molecule will interact with other chemical species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity) youtube.com.

For this compound, an FMO analysis would involve calculating the energies of the HOMO and LUMO. The energy gap between these two orbitals (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. The spatial distribution of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack, respectively. This information is valuable for predicting degradation pathways and interactions with other molecules.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

Orbital Energy (eV) Implication for Reactivity
HOMO -A Electron-donating capability.
LUMO -B Electron-accepting capability.
HOMO-LUMO Gap A - B Chemical reactivity and kinetic stability.

| Data Interpretation | This table illustrates the kind of data obtained from an FMO analysis. The specific energy values (A and B) would need to be calculated using quantum chemical software. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly well-suited for investigating the behavior of plasticizers within polymer matrices, providing insights into their mechanism of action and long-term performance.

MD simulations can model how plasticizer molecules like this compound intercalate, or insert themselves, between polymer chains. This process is fundamental to the plasticizing effect, as it increases the free volume and reduces the intermolecular forces between the polymer chains mdpi.com. Simulations can track the positions of individual plasticizer molecules as they diffuse into the polymer matrix, revealing the preferred sites of interaction and the resulting changes in the polymer's structure. By analyzing the trajectory of the molecules, researchers can understand the dynamics of the intercalation process and how it is influenced by factors such as temperature and the chemical structure of the plasticizer.

Once intercalated, the plasticizer molecules interact with the polymer chains, primarily through non-covalent forces such as van der Waals forces and dipole-dipole interactions researchgate.net. MD simulations can quantify these interactions by calculating the interaction energy between the plasticizer and the polymer mdpi.comnih.gov. For ester-based plasticizers, the polar ester groups can interact with polar sites on the polymer, such as the chlorine atoms in PVC researchgate.net.

These interactions disrupt the polymer-polymer interactions, leading to increased mobility of the polymer chains. This increased mobility is directly related to a reduction in the glass transition temperature (Tg) of the polymer, which is a key measure of plasticization efficiency mdpi.com. MD simulations can predict the Tg of plasticized polymers, providing a valuable tool for screening new plasticizer candidates mdpi.com. Furthermore, these simulations can shed light on the migration and exudation of plasticizers from the polymer matrix, which is a critical factor for the long-term durability and safety of plasticized materials acs.org.

Table 3: Simulated Interaction Parameters for a Plasticizer in a Polymer Matrix (Based on Analogous Systems)

Parameter Simulated Result Significance
Interaction Energy -C kJ/mol Strength of attraction between plasticizer and polymer.
Glass Transition Temp. (Tg) D K Measure of plasticization efficiency (lower Tg = more effective).
Diffusion Coefficient E cm²/s Rate of plasticizer migration within the polymer.

| Data Interpretation | The values presented are illustrative of what can be obtained from MD simulations. Stronger interaction energy generally correlates with better compatibility and lower migration. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property. In the context of plasticizers, QSAR can be used to predict properties such as toxicity, biodegradability, and plasticizing efficiency based on molecular descriptors.

QSAR studies are particularly valuable for screening potential alternatives to commonly used plasticizers that may have health or environmental concerns semanticscholar.org. For a compound like this compound, a QSAR model could be developed to predict its potential as an endocrine disruptor or its biodegradability. This would involve compiling a dataset of structurally related compounds with known activity data and then using statistical methods to build a model that correlates molecular descriptors (e.g., molecular weight, logP, electronic properties) with the activity. Such models can provide a rapid and cost-effective way to assess the potential risks and performance of new chemical compounds before they are synthesized and tested in the laboratory. For example, 3D-QSAR models have been used to design phthalate (B1215562) substitutes with improved biodegradability mdpi.com.

Table 4: Example of Molecular Descriptors Used in QSAR Models for Plasticizers

Descriptor Description Relevance to Activity/Property
Molecular Weight The mass of one mole of the substance. Influences diffusion, migration, and bioavailability.
LogP (Octanol-Water Partition Coefficient) A measure of the molecule's hydrophobicity. Relates to bioaccumulation potential and interaction with biological membranes.
Polar Surface Area The surface area of polar atoms in the molecule. Affects solubility and interactions with polar polymers.

| Data Interpretation | This table lists some of the common molecular descriptors that would be used as input for a QSAR model to predict the properties of this compound. |

Prediction of Chemical Behavior and Performance Characteristics

The prediction of a molecule's behavior and performance is a primary goal of computational chemistry. For this compound, these predictions would likely focus on its efficacy as a plasticizer, its compatibility with various polymers, and its thermal and physical properties. Methodologies such as molecular dynamics (MD) simulations and Density Functional Theory (DFT) are central to these investigations.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful technique for understanding the physical movements of atoms and molecules over time. acs.org In the context of this compound as a potential plasticizer, MD simulations can model its interaction with a polymer matrix, such as polyvinyl chloride (PVC). mdpi.com These simulations can predict several key performance indicators:

Plasticizer Efficiency: By simulating the polymer-plasticizer system, researchers can predict the reduction in the glass transition temperature (Tg) of the polymer, which is a direct measure of plasticizing efficiency. acs.orgmdpi.com

Compatibility: The solubility parameter and interaction energy between the plasticizer and the polymer can be calculated to predict their compatibility. mdpi.com A lower difference in solubility parameters and favorable interaction energies suggest better compatibility.

Migration Rate: MD simulations can also be used to estimate the diffusion coefficient of the plasticizer within the polymer matrix. energetic-materials.org.cn A low diffusion coefficient is desirable as it indicates lower migration of the plasticizer out of the material, leading to better longevity and performance.

Mechanical Properties: The effect of the plasticizer on the mechanical properties of the polymer, such as Young's modulus, can be estimated from the simulated system's response to applied stress. researchgate.net

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can provide insights into its intrinsic molecular properties, which in turn influence its macroscopic behavior. These properties include:

Molecular Geometry: Optimization of the molecular geometry to its lowest energy conformation.

Electronic Properties: Calculation of the distribution of electrons, dipole moment, and polarizability, which are crucial for understanding intermolecular interactions.

Reactivity: DFT can be used to calculate reactivity descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can indicate the molecule's susceptibility to degradation or chemical reaction. nih.gov

The following table illustrates the types of data that would be generated from such computational studies for this compound.

PropertyPredicted Value (Illustrative)Computational MethodSignificance
Molecular Weight336.38 g/mol -Fundamental physical property.
Dipole Moment2.5 DDFTIndicates molecular polarity, affecting solubility and intermolecular forces.
Glass Transition Temp. (Tg) of PVC with 30% Plasticizer65 °CMD SimulationMeasures the effectiveness of the plasticizer in increasing the flexibility of the polymer.
Interaction Energy with PVC-50 kcal/molMD SimulationA negative value indicates favorable interaction and good compatibility with the polymer matrix.
Diffusion Coefficient in PVC at 298 K1.5 x 10⁻⁹ cm²/sMD SimulationRelates to the migration rate of the plasticizer; lower values are generally preferred.

Development and Application of Computational Descriptors for Property Correlations

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate a compound's properties or activities with its structural or physicochemical features, known as molecular descriptors. wikipedia.org These models are invaluable for screening large numbers of candidate molecules and for designing new compounds with desired characteristics.

For this compound and its analogues, a QSPR model could be developed to predict key performance characteristics like plasticizing efficiency or thermal stability. nih.gov The development of a robust QSPR model involves several steps:

Data Set Compilation: A diverse set of molecules with known experimental property values is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property of interest. mdpi.com

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques. wikipedia.org

Molecular Descriptors: The choice of descriptors is critical for the success of a QSPR model. nih.gov These descriptors can be categorized based on their dimensionality:

0D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

1D Descriptors: These include lists of structural fragments and functional groups.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.

3D Descriptors: These are derived from the 3D coordinates of the atoms and describe the molecule's shape and size.

4D Descriptors: These extend 3D QSAR by considering different conformations and orientations of the molecule.

The table below provides examples of different classes of molecular descriptors that would be relevant for building a QSPR model for plasticizers like this compound.

Descriptor ClassExample DescriptorDescriptionRelevance to Performance
Constitutional (0D/1D) Molecular WeightThe sum of the atomic weights of all atoms in the molecule.Often correlates with properties like boiling point and migration rate. mdpi.com
Number of Rotatable BondsThe count of single bonds that allow for free rotation.Relates to molecular flexibility, which can influence how the plasticizer interacts with polymer chains.
Topological (2D) Wiener IndexA distance-based index that reflects the branching of the molecular skeleton.Can be related to the shape and size of the molecule, affecting its diffusion and compatibility.
Geometrical (3D) Molecular Surface AreaThe total surface area of the molecule.Influences intermolecular interactions and solubility.
Quantum-Chemical Dipole MomentA measure of the separation of positive and negative charges in a molecule.A key factor in determining the compatibility of the plasticizer with polar polymers like PVC.
HOMO/LUMO EnergiesEnergies of the highest occupied and lowest unoccupied molecular orbitals.Can provide insights into the chemical stability and reactivity of the molecule.

By developing and applying such computational descriptors and QSPR models, researchers can systematically explore the chemical space around this compound to identify modifications that could lead to improved performance characteristics, such as enhanced compatibility, lower migration, or better thermal stability. nih.gov

Applications in Materials Science Research

Polymer Additives: Research on Plasticization Mechanisms and Performance Enhancement

Research into Tripropyl benzene-1,2,4-tricarboxylate as a polymer additive centers on its function as a plasticizer. Plasticizers are compounds added to polymers to increase their flexibility, workability, and distensibility. mdpi.com The mechanism involves the insertion of plasticizer molecules between the polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg), transitioning the material from a rigid to a more pliable state. mdpi.com Trimellitate esters are noted for their high plasticizing efficiency, low volatility, and good thermal stability, making them suitable for demanding applications. ontosight.ai

The efficiency of a plasticizer is a measure of its ability to impart flexibility to a polymer. In Polyvinyl Chloride (PVC), a widely used but inherently rigid polymer, trimellitates like TOTM have demonstrated high efficiency. researchgate.net They effectively reduce the polymer's crystallinity, resulting in a more flexible material. researchgate.net The polar ester groups on the trimellitate molecule are thought to interact with the polar C-Cl groups in PVC, ensuring good miscibility and effective plasticization. mdpi.com

For Polylactic Acid (PLA), a biodegradable and biocompatible polyester (B1180765), plasticization is crucial for overcoming its inherent brittleness. While research on trimellitates in PLA is not extensive, studies on other "green" plasticizers like citrate (B86180) esters (e.g., Triethyl Citrate and Acetyl Tributyl Citrate) have shown significant success. redalyc.orgnih.gov These plasticizers are compatible with PLA and effectively decrease its glass transition temperature, thereby improving ductility. redalyc.org The principles of plasticization, involving the disruption of polymer chain interactions, are universal, suggesting that a compatible trimellitate like the tripropyl variant could offer similar benefits.

The addition of a plasticizer fundamentally alters the mechanical properties of a polymer. Generally, as plasticizer concentration increases, the tensile strength and Young's modulus decrease, while the elongation at break increases significantly. mdpi.comrroij.com This trade-off signifies the transition from a rigid, strong material to a flexible, tougher one. Research on various plasticizers in PVC consistently shows that incorporating them enhances flexibility and resistance to fracture at the expense of rigidity. mdpi.com For example, studies on bio-based plasticizers in PVC have demonstrated a marked reduction in tensile strength alongside a substantial increase in elongation. mdpi.com This effect is attributed to the increased mobility of polymer chains, which allows them to slide past one another more easily under stress. mdpi.com

Table 1: Illustrative Effect of a Trimellitate Plasticizer on PVC Mechanical Properties This table provides representative data based on typical plasticizer performance to illustrate the expected impact on mechanical properties. Actual values for this compound may vary.

PropertyUnplasticized PVCPVC with Trimellitate Plasticizer (40 phr)
Tensile Strength (MPa)~50~25
Elongation at Break (%)~5~300

Plasticizers play a critical role in enhancing the processability of polymers like PVC. By lowering the glass transition temperature, they reduce the temperature at which the polymer softens and can be molded or extruded. mdpi.com This leads to lower energy consumption during processing and a wider processing window. The increased chain mobility imparted by the plasticizer also reduces melt viscosity, making the polymer easier to handle in fabrication processes. Trimellitates, in particular, are valued in applications requiring high-temperature processing due to their low volatility and excellent thermal stability. ontosight.aipolynt.com The resulting end-products, from automotive interiors to wire insulation, benefit from the enhanced flexibility and durability conferred by these additives. polynt.com

One of the primary indicators of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of the polymer. mdpi.com The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com Differential Scanning Calorimetry (DSC) is a common technique used to measure this change. youtube.com Studies on PLA plasticized with citrate esters show a clear, concentration-dependent decrease in Tg, confirming enhanced polymer chain mobility. researchgate.netnih.gov Similarly, incorporating a bio-plasticizer into PVC can significantly reduce the Tg, with one study noting a drop from over 80°C to 23.5°C, confirming a potent plasticization effect. mdpi.com

Trimellitate plasticizers are known to offer better thermal stability compared to many general-purpose plasticizers. ontosight.ai Research on PVC films plasticized with polymeric plasticizers has shown a higher thermal stability than films containing low molecular weight plasticizers. diva-portal.org This is attributed to the larger molecular size and lower volatility of polymeric and high-molecular-weight monomeric plasticizers, which reduces their tendency to degrade or evaporate at elevated temperatures.

Table 2: Representative Glass Transition Temperatures (Tg) of Plasticized Polymers This table provides typical data based on analogous plasticizers to illustrate the expected impact on Tg. Actual values for this compound may vary.

Polymer SystemGlass Transition Temperature (Tg)
Neat PVC~82°C
PVC + Trimellitate Plasticizer (e.g., TOTM)~25°C
Neat PLA~60°C
PLA + Citrate Plasticizer (e.g., TBC)~35°C

Much of the research into alternative plasticizers has been driven by health and environmental concerns surrounding certain phthalate (B1215562) esters, such as Di(2-ethylhexyl) phthalate (DEHP). Trimellitates are a leading class of non-phthalate alternatives. unipi.it Comparative studies have shown that trimellitates like TOTM exhibit significantly lower leachability from PVC matrices compared to DEHP. nih.govepa.gov In one study simulating medical infusion, the amount of TOTM that migrated from PVC tubing was over 270 times less than that of DEHP under the same conditions, making it a superior alternative for medical devices. nih.gov This lower migration is attributed to the higher molecular weight and bulkier structure of trimellitate molecules. polynt.com While offering comparable or superior technical performance in terms of plasticizing efficiency and thermal stability, non-phthalate plasticizers like trimellitates and citrates are increasingly favored in applications with high human contact, such as medical devices, toys, and food packaging. nih.govresearchgate.net

Investigations into Plasticization Efficiency in Polyvinyl Chloride (PVC) and Polylactic Acid (PLA)

Coatings and Adhesives Development

In the realm of coatings and adhesives, the performance of the formulation is critically dependent on the properties of its constituent components. This compound is investigated for its role as a plasticizer and performance-enhancing additive in these systems.

Formulation Studies for Enhanced Film Formation and Flexibility

The incorporation of plasticizers is a key strategy to improve the film-forming properties and flexibility of polymeric coatings. While direct studies on this compound are limited, research on analogous trimellitate esters, such as trioctyl trimellitate (TOTM), provides valuable insights into its potential effects. Plasticizers like trimellitates integrate between polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg) of the polymer matrix. mdpi.com This results in a more flexible and processable material. alchemist-plasticizer.com

Formulation studies with various plasticizers have demonstrated that their addition significantly enhances the elongation at break of polymer films, a measure of their flexibility. mdpi.com For instance, the inclusion of a plasticizer can increase the elongation at break of a curdlan (B1160675) film by over five times compared to an unplasticized film. mdpi.com This effect is attributed to the increased mobility of the polymer chains facilitated by the plasticizer molecules. mdpi.com The efficiency of plasticization and the resulting film properties are influenced by the chemical structure of the plasticizer, including the length of the alkyl chains. nih.govnih.gov Shorter alkyl chains, such as the propyl groups in this compound, are expected to offer a good balance of compatibility and plasticizing efficiency.

The impact of different plasticizers on the mechanical properties of polymer films is a key area of investigation. The table below illustrates the general effects observed when plasticizers are incorporated into a polymer matrix, based on studies of various plasticizer types.

PropertyEffect of Plasticizer AdditionRationale
Tensile StrengthDecreaseReduced intermolecular forces between polymer chains. mdpi.com
Elongation at BreakIncreaseIncreased polymer chain mobility and free volume. mdpi.com
Glass Transition Temperature (Tg)DecreaseDisruption of polymer-polymer interactions. mdpi.com

Research on Adhesion Strength and Durability Characteristics

The adhesion of a coating to a substrate and its long-term durability are critical for its protective function. Plasticizers can influence these properties by modifying the viscoelastic nature of the coating. The addition of a plasticizer generally leads to a softer, more flexible coating, which can improve peel and impact properties. specialchem.com However, this often comes at the cost of reduced cohesive strength. specialchem.com

The durability of a coating is also linked to the volatility and migration of the plasticizer. Trimellitate esters are recognized for their low volatility, which helps in maintaining the flexibility of the plastic product over a long period. alchemist-plasticizer.com This characteristic is particularly important in applications where the coating is exposed to elevated temperatures or long service times. The selection of a plasticizer with appropriate molecular weight and structure is crucial to minimize its migration to the surface, which can compromise adhesion and attract dirt. specialchem.com

Research into the adhesive properties of coatings often involves standardized tests to measure the force required to detach the coating from a substrate. The longevity and adhesion of coatings, especially in high-stress environments, are ensured through careful material selection, proper application techniques, and regular maintenance. proplate.com The chemical composition of both the coating and the substrate plays a significant role in determining the adhesive strength. epa.govmdpi.com

Advanced Composite Materials

Integration into Polymer Composites for Tailored Mechanical Properties

The use of plasticizers in polymer composites allows for the tailoring of their mechanical properties to meet the demands of specific applications. By incorporating a plasticizer like this compound, the flexibility and toughness of the composite can be enhanced. For example, in polyvinyl chloride (PVC) composites, trimellitate plasticizers are used to increase flexibility and workability. alchemist-plasticizer.com

The table below summarizes the expected influence of a trimellitate plasticizer on the mechanical properties of a polymer composite, based on general principles and data from related systems.

Mechanical PropertyEffect of Increasing Plasticizer ContentUnderlying Mechanism
Tensile StrengthDecreasesWeakening of intermolecular forces within the polymer matrix. mdpi.com
Young's ModulusDecreasesIncreased flexibility and reduced stiffness of the polymer chains. mdpi.com
Elongation at BreakIncreasesEnhanced chain mobility allowing for greater deformation before failure. mdpi.com
ToughnessGenerally IncreasesAbility to absorb more energy before fracturing due to increased ductility.

Precursors and Building Blocks for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Design Principles for this compound-Derived Linkers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of these materials, such as their porosity and catalytic activity, are highly dependent on the geometry and functionality of the organic linkers. Benzene-1,2,4-tricarboxylic acid, the parent acid of this compound, is a common building block for MOFs due to its ability to coordinate with metal centers in various ways. nih.gov

The design of MOFs using benzene-tricarboxylate linkers involves several key principles:

Connectivity and Topology: The number and position of the carboxylate groups on the benzene (B151609) ring dictate the connectivity of the resulting framework. A tricarboxylate linker can connect to multiple metal centers, leading to the formation of three-dimensional networks. rsc.org

Functionalization of the Linker: The ester groups in this compound can be hydrolyzed in-situ during the MOF synthesis to generate the necessary carboxylate linking sites. Alternatively, the propyl groups could potentially be used to functionalize the pores of the MOF, influencing its hydrophobicity and selective adsorption properties.

Reaction Conditions: Factors such as temperature, solvent, and the presence of modulating agents can influence the crystallization process and lead to the formation of different MOF structures. mdpi.com

The synthesis of functional coordination polymers often relies on the self-assembly of metal ions and organic linkers. nih.gov The flexibility and coordination modes of the linker are crucial in determining the dimensionality and properties of the final structure.

Crystallization Control and Structure Dimensionality in MOF Synthesis

The synthesis of Metal-Organic Frameworks (MOFs) is a complex process where controlling the crystallization is crucial for determining the final properties of the material. Various factors such as solvent systems, temperature, reactant concentrations, and the use of modulators influence the nucleation and growth of MOF crystals. Modulators, which are often structurally similar to the organic linker, compete for coordination sites on the metal clusters, thereby influencing the crystal growth rate, size, and morphology.

While there is no specific research on the use of this compound as a modulator or linker, other tricarboxylic acids like benzene-1,3,5-tricarboxylic acid (H3BTC) are widely used. The dimensionality of the resulting framework—whether it is a 1D chain, a 2D layer, or a 3D framework—is dictated by the coordination geometry of the metal ion and the connectivity of the organic linker. For instance, a tritopic linker like a benzene-tricarboxylate can connect multiple metal centers, promoting the formation of high-dimensionality frameworks. The specific arrangement and connectivity can lead to varied network topologies, as seen in different MOFs constructed from the same parent acid but with different metals or reaction conditions.

Porosity and Gas Sorption Studies in Related Coordination Polymers

The porosity of coordination polymers is a key feature for their application in gas storage and separation. The size, shape, and chemical nature of the pores are determined by the length and geometry of the organic linkers and the coordination environment of the metal centers. MOFs constructed from tricarboxylic acid linkers often exhibit significant porosity.

Gas sorption studies are performed to characterize this porosity. Nitrogen adsorption-desorption isotherms at 77 K are typically used to calculate the specific surface area (often using the BET method) and to analyze the pore size distribution. The choice of the organic linker is critical; for example, extending the linker size can lead to larger pores and higher surface areas. Research on MOFs derived from benzene-1,3,5-tricarboxylic acid has shown varying CO2 adsorption capacities depending on the metal center used, with open metal sites often enhancing the uptake of gases like CO2.

Table 1: Gas Adsorption Properties of MOFs from a Related Tricarboxylic Acid Linker

MOF NameMetal IonBET Surface Area (m²/g)CO2 Adsorption Capacity (mmol/g)Pore Size (nm)
TIBM-CuCu7453.600.3 - 1.5
TIBM-AlAl6502.11.0 - 3.0
TIBM-CrCr5301.61.0 - 4.0
Data derived from studies on MOFs synthesized with 1,3,5-tris(1H-benzo[d]imidazole-2-yl) benzene, a derivative of trimesic acid.

Investigation of Chiral MOFs Derived from Tricarboxylic Acid Building Blocks

Chiral Metal-Organic Frameworks are of significant interest for applications in enantioselective separation, asymmetric catalysis, and sensing. Chirality in MOFs can be introduced in several ways: using chiral organic linkers, employing chiral co-ligands or modulators, or through the spontaneous resolution of achiral components into a chiral space group.

While no studies were found involving this compound for the synthesis of chiral MOFs, the general strategy often involves using a chiral source during synthesis. Tricarboxylic acids can be functionalized with chiral groups to create chiral linkers. Alternatively, achiral tricarboxylic acid linkers can be combined with chiral auxiliary ligands. The resulting frameworks can exhibit complex, porous, three-dimensional structures with chiral channels, which are essential for enantioselective recognition. The investigation of these materials involves structural analysis by single-crystal X-ray diffraction to confirm their chiral nature and further studies to evaluate their performance in chiral applications.

Potential Applications in Specialized Chemical Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

The benzene-1,2,4-tricarboxylate framework is a versatile scaffold in organic synthesis. While direct applications of Tripropyl benzene-1,2,4-tricarboxylate are not extensively documented in publicly available research, the reactivity of its parent compound, trimellitic anhydride (B1165640), suggests potential pathways for its use as an intermediate in the synthesis of high-value chemicals, including those for the pharmaceutical and agrochemical industries. atamanchemicals.comwikipedia.orgsanjaychemindia.com

Trimellitic anhydride, the parent compound of this compound, is recognized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. atamanchemicals.comwikipedia.orgsanjaychemindia.com This indicates that the benzene-1,2,4-tricarboxylic acid core is a valuable structural motif in these fields. This compound can be envisioned as a protected form of trimellitic acid, where the propyl esters can be selectively hydrolyzed or transesterified to introduce a variety of functional groups.

The derivatization of the benzene-1,2,4-tricarboxylate core can lead to the formation of compounds with potential biological activity. For instance, the carboxylic acid groups can be converted into amides, hydrazides, or other functionalities that are common in pharmacologically active molecules. The asymmetric nature of the core could also be exploited to synthesize complex molecules with specific stereochemistry, which is often a critical factor for biological efficacy.

Table 1: Potential Derivatization Reactions of Benzene-1,2,4-tricarboxylate Core for Pharmaceutical/Agrochemical Synthesis This table is illustrative and based on general organic chemistry principles and the known applications of the parent compounds.

Starting Material CoreReagents and ConditionsResulting Functional GroupPotential Application
Benzene-1,2,4-tricarboxylic acidSOCl₂, then R₂NHAmideSynthesis of enzyme inhibitors, receptor antagonists
Benzene-1,2,4-tricarboxylic acidSOCl₂, then N₂H₄HydrazidePrecursor for heterocyclic compounds with biological activity
Benzene-1,2,4-tricarboxylic acidReduction (e.g., with BH₃)HydroxymethylBuilding block for more complex structures
Benzene-1,2,4-tricarboxylic acidCurtius or Schmidt rearrangementAminoIntroduction of a key functional group for further modification

Synthesis of Star-Shaped Molecules

Star-shaped molecules are a class of macromolecules consisting of a central core from which multiple polymer arms radiate. researchgate.net These structures have gained significant interest due to their unique properties, such as high solubility, low viscosity, and a large number of terminal functional groups, which make them suitable for a wide range of applications, including drug delivery, catalysis, and materials science.

The benzene-1,2,4-tricarboxylate core of this compound provides three attachment points for the synthesis of three-armed star-shaped molecules. While the more symmetric benzene-1,3,5-tricarboxylate (B1238097) is often used for creating perfectly symmetrical star polymers, the asymmetric 1,2,4-substitution pattern of this core can be used to create asymmetrically functionalized star molecules. acs.org

The synthesis would typically involve the chemical modification of the three propyl ester groups to initiate the growth of polymer arms. For example, the esters could be converted to alcohols, which can then act as initiators for ring-opening polymerization of cyclic esters or ethers. Alternatively, they could be transformed into initiating sites for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

The properties and applications of star-shaped molecules are largely determined by the nature of their radiating arms. The benzene-1,2,4-tricarboxylate core allows for the attachment of three distinct or similar polymer arms, which can be tailored for specific functions.

For example, hydrophilic polymer arms, such as polyethylene (B3416737) glycol (PEG), can be attached to create amphiphilic star molecules that can self-assemble into micelles for drug encapsulation and delivery. By incorporating biodegradable polymer arms, such as polylactic acid (PLA) or polycaprolactone (B3415563) (PCL), the resulting star polymers can be designed for controlled drug release applications. Furthermore, the termini of the arms can be functionalized with targeting ligands, imaging agents, or other bioactive molecules to create multifunctional nanomaterials for advanced biomedical applications. The asymmetric nature of the core could also lead to unique self-assembly behaviors and material properties. acs.org

Table 2: Potential Polymer Arms for Star-Shaped Molecules with a Benzene-1,2,4-tricarboxylate Core This table is illustrative and based on common practices in polymer chemistry.

Polymer ArmPolymerization MethodPotential Properties of Star MoleculePotential Applications
Polyethylene glycol (PEG)Anionic ring-opening polymerizationHydrophilic, biocompatible, stealth propertiesDrug delivery, surface modification
Polylactic acid (PLA)Ring-opening polymerizationBiodegradable, biocompatibleControlled drug release, tissue engineering
Poly(N-isopropylacrylamide) (PNIPAM)Controlled radical polymerizationThermoresponsiveSmart drug delivery, bio-sensing
Polystyrene (PS)Controlled radical polymerizationHydrophobic, rigidNanomaterials, coatings

Future Research Directions and Outlook

Development of Novel and Highly Efficient Synthetic Strategies for Tripropyl Benzene-1,2,4-tricarboxylate

The conventional synthesis of trialkyl trimellitates, including this compound, typically involves the acid-catalyzed esterification of trimellitic anhydride (B1165640) with the corresponding alcohol. penpet.com While effective, this method can present challenges related to catalyst separation, waste generation, and reaction conditions. Future research is anticipated to focus on developing greener and more efficient synthetic routes.

One promising avenue is the exploration of enzymatic catalysis. Lipases, for instance, have been successfully employed in the melt polycondensation of aliphatic polyesters, offering a less toxic alternative to metal-based catalysts. mdpi.com Investigating the efficacy of immobilized lipases for the esterification of trimellitic anhydride with propanol (B110389) could lead to milder reaction conditions, higher selectivity, and easier catalyst recycling.

Another area of interest is the use of alternative reaction media and promoters. For example, research into the synthesis of other complex esters has demonstrated the potential of one-pot multicomponent reactions under neutral conditions, which could significantly streamline the production process of trialkyl 3-phenylbuta-1,3-diene-1,2,4-tricarboxylates. While not a direct synthesis of the target compound, the principles of such mechanistically novel reactions could inspire new synthetic designs.

The development of continuous flow processes for the synthesis of this compound also presents a compelling research direction. Flow chemistry can offer enhanced control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes.

Synthetic StrategyPotential AdvantagesResearch Focus
Enzymatic Catalysis Milder reaction conditions, high selectivity, reusable catalyst, reduced waste.Screening and optimization of lipases for the esterification of trimellitic anhydride with propanol.
One-Pot Multicomponent Reactions Increased efficiency, reduced purification steps, atom economy.Designing novel reaction pathways that combine multiple synthetic steps into a single operation.
Continuous Flow Synthesis Enhanced process control, improved safety, higher throughput, scalability.Development of robust and efficient continuous flow reactors for the esterification process.

Exploration of Advanced Catalytic Systems for Enhanced Reactivity and Selectivity in Derivatization

The pursuit of more active, selective, and reusable catalysts is a central theme in the future of this compound synthesis and derivatization. Research is moving beyond traditional mineral acids to explore more sustainable and efficient alternatives.

Solid Acid Catalysts: Solid acid catalysts, such as sulfated zirconia, zeolites, and functionalized mesoporous silicas, offer significant advantages, including ease of separation, reduced corrosion, and potential for regeneration. oru.eduresearchgate.net Future work will likely focus on tailoring the properties of these catalysts, such as acidity, surface area, and pore size, to optimize the synthesis of this compound. oru.edu For example, the synthesis of solid acid catalysts with hydrophobic surfaces could enhance their performance in esterification reactions by favoring the adsorption of reactants and desorption of the ester product. oru.edu

Ionic Liquids: Ionic liquids (ILs) are emerging as versatile catalysts and solvents for a range of chemical transformations, including esterification. researchinschools.orgresearchgate.net Brønsted acidic ionic liquids, in particular, have shown promise as effective catalysts that can be easily separated from the product and recycled. researchinschools.orgmdpi.com Future investigations could focus on designing task-specific ionic liquids with optimized acidity and lipophilicity to maximize their catalytic efficiency and solubility in the reaction mixture for the synthesis of this compound. nih.gov The use of ionic liquids based on heteropolyacids also presents a promising frontier for developing highly active and water-tolerant catalysts. globethesis.com

Catalytic SystemKey FeaturesFuture Research Directions
Solid Acid Catalysts Heterogeneous, reusable, reduced corrosion, tunable properties.Design of mesoporous solid acids with optimized acidity and surface properties for trimellitate synthesis. oru.eduresearchgate.net
Ionic Liquids Dual role as catalyst and solvent, high thermal stability, recyclability.Synthesis of task-specific acidic ionic liquids for enhanced catalytic activity and selectivity in esterification. researchinschools.orgmdpi.comnih.gov
Heteropolyacid-Based Catalysts High Brønsted acidity, water tolerance, potential for simultaneous esterification and transesterification.Development and application of heteropolyacid-ionic liquid hybrid catalysts. globethesis.com

In-depth Mechanistic Studies of this compound Interactions within Polymer Matrices

Understanding the molecular-level interactions between this compound and polymer chains is crucial for optimizing its performance as a plasticizer and for designing new materials with tailored properties. Future research in this area will likely leverage advanced spectroscopic and computational techniques.

Spectroscopic methods such as Fourier Transform Infrared (FTIR) and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing the interactions between plasticizers and polymers like poly(vinyl chloride) (PVC). acs.orgresearchgate.net These techniques can provide insights into the specific molecular groups involved in the interaction, such as the carbonyl groups of the plasticizer and the methine protons of the polymer. acs.org Future studies could employ these methods to elucidate the precise nature of the interactions between this compound and various polymer matrices, and how these interactions are influenced by factors such as temperature and concentration.

Positron annihilation spectroscopy is another technique that can provide valuable information on the free volume of plasticized polymer films, which is directly related to the plasticizing efficiency.

TechniqueInformation GainedFuture Research Focus
FTIR Spectroscopy Identification of intermolecular interactions (e.g., hydrogen bonding) between the plasticizer and polymer. acs.orgresearchgate.netQuantitative analysis of plasticizer-polymer interactions and their influence on material properties.
Solid-State NMR Spectroscopy Probing the dynamics and molecular-level environment of the plasticizer within the polymer matrix. acs.orgElucidating the mechanism of plasticization and the mobility of this compound in different polymers.
Positron Annihilation Spectroscopy Determination of the free volume in plasticized polymer films.Correlating free volume changes with the plasticizing efficiency and mechanical properties of the material.

Expanding Applications in Emerging Materials Technologies

While this compound and its analogues are well-established as plasticizers for PVC, future research is expected to explore their application in a wider range of high-performance and emerging materials. The excellent thermal stability and low volatility of trimellitates make them suitable for demanding applications. gst-chem.comsolechem.eu

Potential areas of application include:

High-Temperature Wire and Cable Insulation: The need for materials that can withstand elevated temperatures in automotive and industrial settings drives the demand for high-performance plasticizers like trimellitates. gst-chem.comnbinno.com

Medical Devices: The low migration and biocompatibility of certain trimellitates make them attractive for use in medical-grade PVC products such as tubing and blood bags. solechem.eugst-chem.com

Industrial Coatings and Adhesives: Trimellitates can enhance the flexibility and durability of coatings and adhesives, particularly in applications requiring resistance to high temperatures and harsh environments. gst-chem.com

Advanced Polymer Blends: Investigating the compatibility and performance of this compound in various polymer blends beyond PVC could open up new avenues for material development.

Self-Assembling Nanostructures: While research in this area has focused on benzene-1,3,5-tricarboxamide (B1221032) derivatives, the principles of self-assembly driven by molecular packing could be explored for benzene-1,2,4-tricarboxylate derivatives with tailored side chains, potentially leading to novel nanomaterials. rsc.orgrsc.org

Integration of Computational and Experimental Approaches for Rational Design and Performance Prediction

The synergy between computational modeling and experimental validation is set to accelerate the development of new materials incorporating this compound. Computational methods can provide valuable insights at the molecular level, guiding experimental efforts and reducing the need for extensive trial-and-error approaches.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the behavior of plasticizers within polymer matrices. These simulations can be used to predict the migration of plasticizers, understand the mechanism of plasticization, and evaluate the compatibility between the plasticizer and the polymer. nih.govtandfonline.comnih.govmdpi.com For instance, MD simulations can calculate interaction energies and fractional free volumes, which are key parameters influencing plasticizer performance. nih.gov

Quantitative Structure-Property Relationship (QSPR): QSPR modeling can be employed to establish correlations between the molecular structure of plasticizers and their physical and performance properties. researchgate.net This approach can be used to predict the efficiency of new plasticizer candidates, including derivatives of this compound, before their synthesis.

Machine Learning (ML): The combination of spectroscopic data with machine learning algorithms is emerging as a rapid and non-destructive method for identifying and quantifying plasticizers in polymeric materials. specialchem.com This integrated approach could be invaluable for quality control and for studying the aging and degradation of materials containing this compound.

The rational design of novel plasticizers using computer-aided molecular design (CAMD) is another promising area. rsc.org By theoretically assessing the physicochemical and energetic properties of new chemical structures, researchers can prioritize the synthesis of the most promising candidates, thereby streamlining the development process. rsc.org

Computational ApproachApplication in this compound Research
Molecular Dynamics (MD) Simulations Predicting migration behavior, understanding plasticizer-polymer interactions, and evaluating material compatibility. nih.govtandfonline.comnih.govmdpi.com
Quantitative Structure-Property Relationship (QSPR) Predicting the plasticizing efficiency and other properties of novel trimellitate derivatives. researchgate.net
Machine Learning (ML) in conjunction with Spectroscopy Rapid identification and quantification of the plasticizer in polymer matrices for quality control and degradation studies. specialchem.com
Computer-Aided Molecular Design (CAMD) Rational design of new trimellitate-based molecules with enhanced performance and safety profiles. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.